Product packaging for 8-Azidoquinoline(Cat. No.:CAS No. 50400-06-1)

8-Azidoquinoline

Cat. No.: B1280395
CAS No.: 50400-06-1
M. Wt: 170.17 g/mol
InChI Key: KEOFCEHKLBDSDN-UHFFFAOYSA-N
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Description

Historical Context of Azidoquinolines in Organic Synthesis

The field of organic chemistry, dedicated to the study of carbon-containing compounds, evolved significantly from its early days when it was believed that organic substances could only be formed by a "vital force" within living organisms. mdpi.comirb.hr This theory was famously disproven in 1828 by Friedrich Wöhler's laboratory synthesis of urea, a biological compound, from inorganic reactants. mdpi.comirb.hr This pivotal moment opened the door for chemists to synthesize a vast array of organic molecules, marking the dawn of modern organic synthesis. mdpi.comontosight.ai

Within this expanding discipline, the chemistry of nitrogen-containing heterocycles, such as quinoline (B57606), became a major area of investigation. The introduction of the azide (B81097) functional group (-N₃) to organic molecules, following the discovery of phenyl azide in 1864 and hydrogen azide in 1890, provided chemists with a highly energetic and reactive moiety for synthetic transformations. researchgate.net The development of methods to create azidoquinolines was a logical extension of this work. Early and common synthetic strategies to access these compounds included the nucleophilic substitution of a leaving group, such as a halogen, on the quinoline ring with a source of azide ions like sodium azide. researchgate.netacs.org Another established method involves the diazotization of an aminoquinoline, followed by treatment with azide. acs.org These foundational synthetic routes enabled the exploration of the unique reactivity of the azidoquinoline scaffold, paving the way for its diverse applications in subsequent decades.

Significance of 8-Azidoquinoline in Contemporary Chemical Research

This compound has emerged as a significant and versatile building block in modern chemical research. Its importance stems from the rich and diverse reactivity of the azide group, which can be leveraged for a variety of synthetic transformations.

A primary application of this compound is in the construction of complex molecular architectures through cycloaddition reactions. The azide group readily participates in Huisgen 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazole rings. researchgate.net This reaction, often referred to as "click chemistry," is prized for its high efficiency and regioselectivity, particularly in its copper-catalyzed variant (CuAAC), making it a powerful tool in drug discovery and materials science. researchgate.netresearchgate.net

Furthermore, this compound is a key precursor in the field of coordination chemistry. It reacts with various phosphines, such as diphenylphosphinoamines, to generate N-(8-quinolyl)iminophosphoranes. researchgate.net These iminophosphorane-quinoline compounds act as effective N,N,N-chelate ligands, capable of coordinating with various transition metals. researchgate.net Researchers have successfully synthesized and characterized nickel, zinc, and aluminum complexes using ligands derived from this compound. researchgate.netresearchgate.net These metal complexes have shown catalytic activity in important organic transformations, including cross-coupling reactions and the ring-opening polymerization of lactones. researchgate.netresearchgate.net

The photoreactivity of this compound is another area of intense research interest. Upon exposure to ultraviolet light, the azide group can decompose to form a highly reactive nitrene intermediate. This property has been exploited in photo-induced ring expansion reactions, where the quinoline scaffold is transformed into larger ring systems like pyridoazepines. researchgate.net This photochemical behavior opens avenues for synthesizing novel heterocyclic structures that are otherwise difficult to access. The photolysis of azidoquinolines has been studied to understand the interconversions of reactive intermediates like nitrenes and ylides.

The compound also serves as a synthetic intermediate for other valuable quinoline derivatives. For example, the azide group can be converted into an amine, providing a route to substituted 8-aminoquinoline (B160924) compounds, which are themselves important ligands and structural motifs in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B1280395 8-Azidoquinoline CAS No. 50400-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azidoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFCEHKLBDSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462224
Record name 8-azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50400-06-1
Record name 8-azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Azidoquinoline and Its Derivatives

Established Synthetic Routes to the 8-Azidoquinoline Core

The formation of the this compound structure is principally accomplished through three main pathways: nucleophilic substitution reactions, azidodediazoniation of 8-aminoquinoline (B160924), and conversion from 8-nitroquinoline (B147351) precursors.

Nucleophilic Substitution Reactions for Azide (B81097) Introduction

A common and direct method for the synthesis of aryl azides is the nucleophilic aromatic substitution of a halo-substituted precursor with an azide salt. In the context of this compound, this typically involves the reaction of an 8-haloquinoline, such as 8-bromoquinoline (B100496) or 8-chloroquinoline, with sodium azide. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The reactivity of the halide towards substitution follows the general trend of I > Br > Cl > F. While specific examples for the synthesis of the parent this compound via this method are documented in broader studies of azido-substituted heterocycles, detailed kinetic studies are often specific to the substitution pattern of the quinoline (B57606) ring. For instance, the nucleophilic substitution of the bromine atom in 3-bromo-8-nitroquinoline (B189542) by sodium azide has been reported to proceed under mild conditions. smolecule.com

Starting MaterialReagentSolventTemperature (°C)Yield (%)
8-BromoquinolineSodium AzideDMFNot specifiedNot specified
8-ChloroquinolineSodium AzideDMFNot specifiedNot specified

Table 1: Representative conditions for the synthesis of this compound via nucleophilic substitution.

Azidodediazoniation Approaches

The azidodediazoniation of 8-aminoquinoline is a well-established and frequently utilized method for the preparation of this compound. This two-step process first involves the diazotization of the primary amino group of 8-aminoquinoline, followed by the substitution of the resulting diazonium salt with an azide ion.

The diazotization is typically achieved by treating a solution of 8-aminoquinoline in a mineral acid, such as hydrochloric acid or sulfuric acid, with an aqueous solution of sodium nitrite (B80452) at low temperatures (0–5 °C). The resulting diazonium salt solution is then reacted with sodium azide to yield this compound. at.uaimpactfactor.org The reaction must be carefully controlled due to the potentially explosive nature of both diazonium salts and azides.

A study describes the diazotization of 8-aminoquinoline followed by the addition of sodium azide in the presence of a sodium acetate (B1210297) buffer. agroipm.cn Another approach involves the reaction of 8-aminoquinoline with triflyl azide (TfN₃) in the presence of a copper sulfate (B86663) catalyst to produce this compound in nearly quantitative yield. scilit.com

Starting MaterialReagentsKey ConditionsProductYield (%)
8-Aminoquinoline1. NaNO₂, HCl 2. NaN₃0-5 °CThis compoundNot specified
8-AminoquinolineTfN₃, CuSO₄, Et₃NRoom TemperatureThis compound~100 scilit.com

Table 2: Azidodediazoniation routes to this compound.

Conversion from 8-Nitroquinoline Precursors

8-Nitroquinoline serves as a common precursor for the synthesis of this compound. The conversion typically proceeds through a two-step sequence: reduction of the nitro group to an amine, followed by the azidodediazoniation of the resulting 8-aminoquinoline as described in the previous section. The reduction of 8-nitroquinoline to 8-aminoquinoline can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C). agroipm.cnlookchem.com

A more direct conversion has been demonstrated in the synthesis of substituted 8-azidoquinolines. For example, this compound-7-carbaldehyde was synthesized from 8-nitroquinoline-7-carbaldehyde by treatment with sodium azide in a mixture of anhydrous DMF and triethylamine (B128534) at 60 °C. at.uaresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution where the nitro group is displaced by the azide ion, a reaction often facilitated by activating groups on the aromatic ring.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. This is achieved through regioselective functionalization strategies and the judicious use of protecting groups.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of the quinoline ring is crucial for the synthesis of specific derivatives. One powerful strategy is the use of a directing group to guide a reaction to a particular position. A notable example is the copper(II)-catalyzed C-5 azidation of N-acylated 8-aminoquinolines. beilstein-journals.org In this method, the 8-amino group is first acylated, and this amide then acts as a directing group, leading to the selective introduction of an azide group at the C-5 position. This remote C-H activation strategy provides a direct route to 5-azido-8-aminoquinoline derivatives. beilstein-journals.orgresearchgate.net

The synthesis of this compound-7-carbaldehyde from 8-nitroquinoline-7-carbaldehyde also represents a regioselective process, where the substitution of the nitro group at the 8-position is favored due to the electronic effects of the adjacent aldehyde group. at.uaresearchgate.net

SubstrateReagentsPosition of AzidationKey Feature
N-Acyl-8-aminoquinolineCu(OAc)₂, NaN₃, K₂S₂O₈C-5Amide directing group beilstein-journals.org
8-Nitroquinoline-7-carbaldehydeNaN₃, Et₃NC-8Nucleophilic substitution at.uaresearchgate.net

Table 3: Examples of regioselective synthesis of substituted 8-azidoquinolines.

Reactivity and Mechanistic Investigations of 8 Azidoquinoline

Photo-induced Reactivity of the Azido (B1232118) Group

The azido group of 8-azidoquinoline exhibits significant reactivity upon exposure to light, leading to the formation of various nitrogen-containing heterocyclic structures. This photoreactivity is central to its synthetic utility and has been the subject of detailed mechanistic studies.

Photo-induced Ring Expansion Reactions to Pyridoazepines

Photolysis of this compound induces a ring expansion reaction, yielding pyridoazepine derivatives. rsc.org Specifically, irradiation of this compound in the presence of primary amines leads to the formation of 9-alkylamino-5H-pyrido[2,3-c]azepines. evitachem.comresearchgate.net Similarly, photolysis in a methanol-potassium methoxide (B1231860) solution results in the formation of 9-methoxy-5H-pyrido[2,3-c]azepine. evitachem.com These reactions provide a synthetic route to bicyclic azepines, which are of interest in medicinal chemistry. The reaction proceeds through a nitrene intermediate, which then undergoes skeletal rearrangement and nucleophilic attack by the solvent or amine present in the reaction mixture.

The photolysis of this compound in the presence of different nucleophiles has been explored to synthesize a variety of pyridoazepine derivatives. For instance, photolysis in the presence of phenoxide ions has been shown to produce phenoxy-substituted pyridoazepines, representing the first examples of aryl azide (B81097) ring expansion in the presence of this nucleophile.

Generation and Characterization of Nitrene Intermediates

The photolysis of aryl azides, including this compound, is a common method for generating highly reactive nitrene intermediates. mdpi.com Upon irradiation with ultraviolet light, this compound loses a molecule of nitrogen to form the corresponding 8-quinolylnitrene. acs.org These nitrene intermediates can exist in either a singlet or a triplet state, with the ground state typically being the triplet. acs.org

The singlet nitrene is generally responsible for the ring expansion reactions leading to azepines. acs.org In contrast, the triplet nitrene is more likely to undergo reactions such as hydrogen abstraction to form aminoquinolines. The partitioning between these two pathways can be influenced by reaction conditions such as temperature and the presence of trapping agents. acs.org Spectroscopic techniques, including electron spin resonance (ESR) and UV-Vis spectroscopy, have been employed to characterize these transient nitrene species at low temperatures. acs.orgresearchgate.net

Substituent Effects on Photoreactivity and Reaction Pathways (e.g., Methoxy (B1213986) Group Effects)

The presence of substituents on the quinoline (B57606) ring can significantly influence the photoreactivity of this compound and the resulting product distribution. A notable example is the effect of a methoxy group. The introduction of a 6-methoxy group on the this compound framework has been shown to markedly increase the yields of 9-alkylamino-5H-pyrido[2,3-c]azepines from the photo-induced ring expansion in primary amines. rsc.orgresearchgate.net

Furthermore, the presence of a 6-methoxy group enables the ring expansion to occur even in the presence of secondary amines, a reaction that does not proceed with unsubstituted this compound. rsc.org In a methanol-potassium methoxide solution, 8-azido-6-methoxyquinoline (B14609115) undergoes ring expansion to yield the corresponding dimethoxypyridoazepine in excellent yield. evitachem.com This yield-enhancing effect is attributed to the electronic properties of the methoxy group, which can stabilize the intermediates involved in the ring expansion pathway. The position of the methoxy group is crucial; a methoxy group at the meta position relative to the azide group has a beneficial effect on the yield of the ring-expanded product. This is consistent with the Hammett equation, which classifies a meta-methoxy group as electron-withdrawing, while a para-methoxy group is electron-donating. wikipedia.org

ReactantReaction ConditionsMajor Product(s)YieldReference
This compoundPhotolysis in primary amines9-Alkylamino-5H-pyrido[2,3-c]azepinesModerate researchgate.net
This compoundPhotolysis in methanol/potassium methoxide9-Methoxy-5H-pyrido[2,3-c]azepineOptimized
8-Azido-6-methoxyquinolinePhotolysis in primary amines9-Alkylamino-7-methoxy-5H-pyrido[2,3-c]azepinesSignificantly Increased rsc.org
8-Azido-6-methoxyquinolinePhotolysis in secondary aminesRing-expansion products-
8-Azido-6-methoxyquinolinePhotolysis in methanol/potassium methoxideDimethoxypyridoazepineExcellent evitachem.com

Cycloaddition Reactions (Click Chemistry)

This compound is also a valuable substrate for cycloaddition reactions, particularly those categorized under the umbrella of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Systems

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comrsc.org this compound can readily participate in CuAAC reactions with terminal alkynes in the presence of a copper(I) catalyst. researchgate.net The catalyst is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. beilstein-journals.orgmdpi.com This reaction is highly regioselective, exclusively yielding the 1,4-isomer of the triazole product. mdpi.com

While specific examples detailing the CuAAC of this compound itself are prevalent in the broader context of click chemistry, the reactivity of the azidoquinoline core is well-established. ru.nl The resulting triazole-functionalized quinolines are of interest for various applications, including the development of new ligands and materials. The reaction is generally robust and tolerant of a wide range of functional groups. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 8-Azido-Nucleosides

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free variant of the click reaction that utilizes strained cyclooctynes. nih.govacs.org This approach is particularly valuable for biological applications where the toxicity of copper is a concern. acs.org In the context of nucleoside chemistry, 8-azido-substituted purine (B94841) nucleosides have been successfully employed in SPAAC reactions. researchgate.netnih.gov

For instance, 8-azidoadenosine (B559645) and its derivatives react efficiently with various cyclooctynes at ambient temperature in aqueous solutions to form fluorescent triazole products. researchgate.netnih.gov The reaction is often rapid, with quantitative yields achieved in minutes to a few hours. nih.gov These fluorescent "light-up" products have been used for imaging in living cells. researchgate.netnih.gov The SPAAC of 8-azido-ATP with a fused cyclopropyl (B3062369) cyclooctyne (B158145) has also been demonstrated, highlighting the utility of this reaction for modifying complex biomolecules. nih.govresearchgate.net

Azide SubstrateAlkyne SubstrateReaction TypeKey FeaturesReference
This compoundTerminal AlkynesCuAACForms 1,4-disubstituted 1,2,3-triazoles. Regioselective. mdpi.comresearchgate.net
8-AzidoadenosineCyclooctynes (e.g., DIFO)SPAACMetal-free. Forms fluorescent triazole products. Used for cellular imaging. researchgate.netnih.gov
8-Azido-ATPFused Cyclopropyl CyclooctyneSPAACQuantitative conversion. Modification of a complex biomolecule. nih.govresearchgate.net
2- and 8-Azidoadenine NucleosidesVarious CyclooctynesSPAACEfficient formation of fluorescent, light-up triazole products. nih.gov

Formation of Triazole Derivatives via Click Chemistry

The reaction of azides with terminal alkynes to form 1,2,3-triazoles, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry". scielo.brwikipedia.org This transformation is valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted triazoles. acs.orgnih.gov this compound serves as an effective substrate in these reactions, readily coupling with various terminal alkynes in the presence of a copper(I) catalyst. nih.govresearchgate.netresearchgate.net

The catalytic cycle typically involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. scielo.brnih.gov Common catalytic systems include copper(I) iodide (CuI) or a combination of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. scielo.brnih.gov The resulting products are 1-(quinolin-8-yl)-1,2,3-triazoles. The reaction has been shown to be effective for various azidoquinolines, highlighting its broad applicability. nih.gov The rate of these reactions can be significantly influenced by the specific reagents and conditions used. For instance, the introduction of a chelating group can accelerate the cycloaddition.

Azide CompoundSecond-Order Rate Constant (M-1s-1)Notes
This compound0.22The fixed position of the azide group prevents internal chelation assistance. uni-halle.de
2-(2-Azidoethyl)pyridine19.87A mobile methylene (B1212753) spacer allows for a significant chelation-assistance effect, dramatically increasing the reaction rate. uni-halle.de

Reactions with Nucleophilic Species

This compound undergoes a photo-induced ring expansion reaction when photolyzed in the presence of primary amines. This transformation yields 9-alkylamino-5H-pyrido[2,3-c]azepines. evitachem.com The reaction proceeds via a nitrene intermediate, which is characteristic of aryl azide photolysis. The synthetic utility of this method is notable, although yields can be variable.

Research has shown that substituents on the quinoline ring can significantly influence the outcome of the reaction. The presence of an electron-donating 6-methoxy group on the this compound scaffold has been found to remarkably increase the yields of the desired pyridoazepine products.

AzideAminePyridoazepine Product Yield (%)
This compoundn-Butylamine29
8-Azido-6-methoxyquinolinen-Butylamine54
This compoundCyclohexylamine41
8-Azido-6-methoxyquinolineCyclohexylamine68
This compoundBenzylamine40
8-Azido-6-methoxyquinolineBenzylamine72

The azido group (–N₃) in this compound can be replaced in nucleophilic substitution reactions. evitachem.com While nucleophilic aromatic substitution directly on the carbon atom of the electron-rich benzene (B151609) ring of quinoline is generally challenging, the azido group itself can act as a leaving group. researchgate.net The most prominent example of this reactivity is the reduction of the azide to a primary amine, which can be viewed as a formal nucleophilic substitution where the azide is replaced by hydrogen atoms. This is commonly achieved through methods like the Staudinger reaction or catalytic hydrogenation. wikipedia.orgmdpi.com

Direct displacement of the azide by other nucleophiles is less common than the cycloaddition or ring-expansion reactions. The reactivity at this position is often outcompeted by reactions at the more electron-deficient pyridine (B92270) ring or transformations involving the azide moiety itself. researchgate.net For instance, attempts to displace the azido group on related 4-azido-3-nitroquinolines show that the chloro atom at position 2 is unaffected during the azidation of the precursor, indicating the relative reactivity of different positions on the quinoline nucleus. sciforum.net

Reactions with Primary Amines Yielding Pyridoazepines

Staudinger Reaction and Related Phosphine-Mediated Transformations

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org For this compound, this reaction involves treatment with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azido group, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate spontaneously loses dinitrogen (N₂) to form an aza-ylide, also known as an iminophosphorane. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate in the presence of water yields the corresponding primary amine (8-aminoquinoline) and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgyoutube.com

A related transformation is the aza-Wittig reaction. This reaction occurs when the iminophosphorane intermediate is not hydrolyzed but is instead intercepted by a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgbeilstein-journals.org The iminophosphorane reacts with the carbonyl group to form an imine, providing a valuable route for the synthesis of C=N double bonds. youtube.comwikipedia.org

TransformationReactantsKey IntermediateFinal Product(s)
Staudinger ReactionThis compound, PPh₃, H₂OIminophosphorane (aza-ylide)8-Aminoquinoline (B160924) + Ph₃P=O wikipedia.orgyoutube.com
Aza-Wittig ReactionThis compound, PPh₃, Aldehyde (RCHO)Iminophosphorane (aza-ylide)Imine (RCH=N-8-quinolyl) + Ph₃P=O wikipedia.orgbeilstein-journals.org

Advanced Mechanistic Studies of this compound Transformations

The synthesis of aryl azides, including this compound, can be achieved through various methods, with modern approaches often involving transition metal catalysis. Mechanistic studies have revealed that many of these azidation reactions proceed through radical pathways. researchgate.netresearchgate.net Copper-catalyzed systems, in particular, have been investigated for their role in generating the key reactive species. uva.nl

A plausible mechanism for the formation of this compound from a suitable precursor (e.g., 8-haloquinoline or via direct C-H activation) involves the generation of an azide radical (N₃•). researchgate.netuva.nl In these processes, a transition metal catalyst, such as a copper(I) or copper(II) species, can facilitate a single-electron transfer (SET) to or from an azide source like sodium azide (NaN₃). researchgate.netmdpi.com This generates the highly reactive azide radical. This radical can then add to the aromatic ring of the quinoline substrate. Subsequent steps, which may involve further oxidation, lead to the formation of the final this compound product. The involvement of radical intermediates in such reactions has been supported by trapping experiments and other mechanistic probes. uva.nlunipi.it

Investigation of Single Electron Transfer (SET) Mechanisms

The reactivity of this compound and its derivatives can be significantly influenced by single-electron transfer (SET) processes. In a SET mechanism, a reaction proceeds through the transfer of a single electron from a donor to an acceptor molecule, generating radical ion intermediates that can then undergo further reactions. iupac.org Investigations into these mechanisms are crucial for understanding and optimizing reactions involving this compound.

Detailed research has explored the role of SET in various transformations. For instance, in the context of C-H functionalization of 8-aminoquinoline derivatives, a SET pathway is frequently proposed. researchgate.net Control experiments are often employed to provide evidence for the operation of a SET mechanism. One common approach is the use of radical scavengers, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) or 2,2,6,6-tetramethylpiperidinooxy (TEMPO). If the addition of these scavengers inhibits or quenches the reaction, it suggests the involvement of radical species, which are characteristic of a SET pathway. oup.com

In a study on the ultrasound-induced reduction of aromatic azides, the reduction of an azide-containing compound to its corresponding amine was completely suppressed in the presence of TEMPO or DMPO. This finding strongly supports a mechanism where a single electron is transferred to the azide, forming a radical anion intermediate. oup.com

Furthermore, the influence of substituents on the aromatic ring can provide insight into the electronic demands of the reaction, which can be indicative of a SET process. A study on the ultrasonic reduction of various aromatic azides revealed that compounds with stronger electron-withdrawing groups exhibited higher reduction rates. oup.com This observation is consistent with a SET mechanism where the initial electron transfer to the azide is the rate-determining step, as electron-withdrawing groups stabilize the resulting radical anion.

The table below summarizes the reduction rates of several azide-containing compounds under ultrasonic conditions, highlighting the effect of the electronic nature of the substituent.

Structure NumberCompoundReduction Rate (%)Natural Charge of R Group
52-Azido-4-quinolinol25.37Data not available
62-Azidoquinoline29.46Data not available
Data from a study on the ultrasonic reduction of azide-containing compounds. The reduction was performed using low-intensity ultrasound (1.0 MHz, 50% duty cycle, 2.5 W/cm², 5 min) in the presence of NADH and an acoustic catalyst. oup.com

In photocatalytic reactions involving 8-aminoquinoline derivatives, mechanistic studies often combine experimental techniques like Stern-Volmer emission quenching studies with computational analysis of redox potentials and bond dissociation energies to elucidate the operative SET pathway. chemrxiv.org These investigations help to map out the entire catalytic cycle, identifying the key electron transfer steps and the species involved. chemrxiv.orgsigmaaldrich.com For example, in some copper-catalyzed reactions, a Cu(I)/Cu(II) catalytic cycle is proposed, where the single electron transfer occurs on the Cu(II)-8-aminoquinoline complex. researchgate.net Similarly, cobalt catalysts have been shown to facilitate remote C-H functionalization of 8-aminoquinoline compounds through a SET mechanism. recercat.cat

Coordination Chemistry and Metal Complexes of 8 Azidoquinoline and Its Derivatives

8-Azidoquinoline as a Ligand Precursor

This compound is a versatile building block for the synthesis of specialized ligands. Its azide (B81097) functional group (-N₃) is highly reactive and provides a convenient entry point for constructing more complex ligand architectures, most notably iminophosphorane derivatives.

The primary route to synthesizing iminophosphorane ligands from this compound is the Staudinger reaction. This reaction involves the treatment of the azide with a tertiary phosphine (B1218219), which results in the formation of a phosphazide (B1677712) intermediate that subsequently loses dinitrogen gas (N₂) to yield the corresponding iminophosphorane (R₃P=N-R').

A variety of phosphines have been reacted with this compound to create a library of N-(8-quinolyl)iminophosphorane ligands. For instance, the reaction of this compound with phosphinoamines such as Ph₂PNHR (where R = p-MeC₆H₄ or t-Bu) produces the N-(8-quinolyl)iminophosphoranes RNHP(Ph₂)=N(8-C₉H₆N). rsc.orgrsc.orgresearchgate.net Similarly, reacting this compound with phosphines like 2-PyCH₂PPh₂ or ArN=C(Ph)CH₂PPh₂ (where Ar = Ph, p-MeC₆H₄, p-MeOC₆H₄) in dichloromethane (B109758) yields the corresponding iminophosphoranes. acs.orgresearchgate.net The straightforward reaction with triphenylphosphine (B44618) (PPh₃) also yields the well-established ligand [Ph₃P=N-C₉H₆N]. nih.gov

These reactions typically proceed under mild conditions and result in high yields of the desired iminophosphorane ligands. The resulting ligands often feature a quinoline (B57606) nitrogen atom and the iminophosphorane nitrogen atom, which can act as a bidentate N,N-chelate. Furthermore, by incorporating other donor groups into the phosphine backbone, tridentate or even tetradentate ligands can be readily synthesized, showcasing the modularity of this approach. For example, the reaction of (Ph₂P)₂CH₂ with two equivalents of this compound yields the tetradentate ligand [(8-C₉H₆N)N=P(Ph₂)]₂CH₂. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The iminophosphorane ligands derived from this compound have been successfully employed to synthesize a range of coordination complexes with various transition metals and main group elements. The denticity and electronic properties of the complexes can be fine-tuned by modifying the substituents on the phosphorus atom and the quinoline ring.

A series of nickel(II) complexes have been synthesized using iminophosphorane ligands derived from this compound. rsc.orgresearchgate.net Typically, these complexes are prepared by reacting the appropriate ligand with a nickel(II) source, such as (DME)NiCl₂ (DME = 1,2-dimethoxyethane). For example, the reaction of N-(8-quinolyl)-iminophosphorane RNHP(Ph₂)=N(8-C₉H₆N) (where R = p-MeC₆H₄) with (DME)NiCl₂ generates the complex [NiCl₂{N(8-C₉H₆N)=P(Ph₂)NH-(p-MeC₆H₄)}]. researchgate.net

Similarly, tridentate N,N,N- and N,N,P-chelating ligands react with (DME)NiCl₂ to yield five-coordinate nickel complexes. researchgate.net For instance, ligands like 2-PyCH₂P(Ph₂)=N(8-C₉H₆N) and PhN=C(Ph)CH₂P(Ph₂)=N(8-C₉H₆N) form the complexes [NiCl₂{2-PyCH₂P(Ph₂)=N(8-C₉H₆N)}] and [NiCl₂{PhN=C(Ph)CH₂P(Ph₂)=N(8-C₉H₆N)}], respectively. researchgate.net The new compounds are systematically characterized using techniques such as ¹H, ¹³C, and ³¹P NMR spectroscopy, IR spectroscopy, and elemental analysis. The precise molecular geometries of many of these nickel complexes have been confirmed by single-crystal X-ray diffraction. rsc.orgresearchgate.net

Table 1: Selected Nickel Complexes Derived from this compound Precursors

Ligand Precursor Nickel Complex Coordination Characterization Methods Reference
N(8-C₉H₆N)=P(Ph₂)NH(p-MeC₆H₄) [NiCl₂{N(8-C₉H₆N)=P(Ph₂)NH(p-MeC₆H₄)}] N,N-chelate NMR, Elemental Analysis, X-ray Diffraction researchgate.net
2-PyCH₂P(Ph₂)=N(8-C₉H₆N) [NiCl₂{2-PyCH₂P(Ph₂)=N(8-C₉H₆N)}] N,N,N-chelate NMR, Elemental Analysis, X-ray Diffraction researchgate.net
PhN=C(Ph)CH₂P(Ph₂)=N(8-C₉H₆N) [NiCl₂{PhN=C(Ph)CH₂P(Ph₂)=N(8-C₉H₆N)}] N,N,N-chelate NMR, Elemental Analysis, X-ray Diffraction researchgate.net
Ph₂PCH₂P(Ph₂)=N(8-C₉H₆N) [NiCl₂{Ph₂PCH₂P(Ph₂)=N(8-C₉H₆N)}] N,N,P-chelate NMR, Elemental Analysis, X-ray Diffraction researchgate.net

The synthesis of zinc complexes supported by quinoline-based iminophosphorane ligands has also been extensively explored. acs.orgresearchgate.net These complexes are typically prepared by treating the N,N,N-tridentate iminophosphorane ligands with one equivalent of diethylzinc (B1219324) (ZnEt₂). acs.orgresearchgate.net This reaction leads to the formation of ethylzinc (B8376479) complexes where the ligand acts as a deprotonated, tridentate chelate.

For example, the reaction of the iminophosphorane 2-PyCH₂P(Ph₂)=N(8-C₉H₆N) with ZnEt₂ affords the zinc complex [Zn(Et){2-PyCHP(Ph₂)=N(8-C₉H₆N)}]. acs.orgresearchgate.net A series of related complexes, such as [Zn(Et){ArNC(Ph)=CHP(Ph₂)=N(8-C₉H₆N)}] (where Ar = Ph, p-MeC₆H₄, p-MeOC₆H₄), have been synthesized via the same methodology. acs.orgresearchgate.net These compounds have been thoroughly characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and elemental analysis. The molecular structures of several of these zinc complexes were unequivocally determined by single-crystal X-ray diffraction techniques, confirming the coordination of the quinoline-based ligand to the zinc center. acs.org

Table 2: Selected Zinc Complexes Derived from this compound Precursors

Ligand Precursor Zinc Complex Characterization Methods Reference
2-PyCH₂P(Ph₂)=N(8-C₉H₆N) [Zn(Et){2-PyCHP(Ph₂)=N(8-C₉H₆N)}] NMR, Elemental Analysis, X-ray Diffraction acs.orgresearchgate.net
PhN=C(Ph)CH₂P(Ph₂)=N(8-C₉H₆N) [Zn(Et){PhNC(Ph)=CHP(Ph₂)=N(8-C₉H₆N)}] NMR, Elemental Analysis, X-ray Diffraction acs.orgresearchgate.net

In a manner analogous to the synthesis of zinc complexes, a series of aluminum complexes have been prepared using quinoline-based iminophosphorane ligands. acs.orgresearchgate.net The synthetic strategy involves the reaction of the neutral iminophosphorane ligands with an equimolar amount of trimethylaluminum (B3029685) (AlMe₃). acs.orgresearchgate.net This reaction yields dimethylaluminum complexes where the ligand is bound in a tridentate fashion.

For instance, the reaction between the ligand 2-PyCH₂P(Ph₂)=N(8-C₉H₆N) and AlMe₃ generates the aluminum complex [Al(Me₂){2-PyCHP(Ph₂)=N(8-C₉H₆N)}]. acs.orgresearchgate.net Similarly, a range of complexes with the general formula [Al(Me₂){ArNC(Ph)=CHP(Ph₂)=N(8-C₉H₆N)}] (where Ar = Ph, p-MeC₆H₄) have been successfully synthesized and isolated. acs.orgresearchgate.net Full characterization of these aluminum complexes was achieved through multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) and elemental analysis. The solid-state structures of representative examples have also been determined by single-crystal X-ray diffraction, providing clear evidence of the N,N,N-coordination mode of the quinoline-based ligand to the aluminum center. acs.org

Table 3: Selected Aluminum Complexes Derived from this compound Precursors

Ligand Precursor Aluminum Complex Characterization Methods Reference
2-PyCH₂P(Ph₂)=N(8-C₉H₆N) [Al(Me₂){2-PyCHP(Ph₂)=N(8-C₉H₆N)}] NMR, Elemental Analysis, X-ray Diffraction acs.orgresearchgate.net
PhN=C(Ph)CH₂P(Ph₂)=N(8-C₉H₆N) [Al(Me₂){PhNC(Ph)=CHP(Ph₂)=N(8-C₉H₆N)}] NMR, Elemental Analysis acs.orgresearchgate.net

The coordination chemistry of this compound extends to molybdenum complexes. Research has shown that molybdenum(0) tricarbonyl complexes react with this compound. scispace.comresearchgate.net This reaction can lead to the formation of a phosphinimine complex, such as Mo(CO)₄[N(PPh₃)(C₉H₆N)], whose crystal structure has been determined. scispace.comresearchgate.net This indicates that the azide can react at the metal center, likely with a coordinated phosphine ligand, or that a pre-formed iminophosphorane ligand derived from this compound can be used to synthesize molybdenum complexes.

Detailed studies have focused on the synthesis, characterization, and reactivity of various molybdenum compounds featuring acyl-hydrazone ligands, exploring their catalytic potential. d-nb.info While these are not direct derivatives of this compound, the broader research into molybdenum complexes with nitrogen-containing heterocyclic ligands provides a context for the potential applications of this compound-derived systems. Further investigation into the direct reaction of this compound and its iminophosphorane derivatives with different molybdenum precursors is an area of continuing research interest.

Table 4: Selected Molybdenum Complex Derived from this compound

Reactants Molybdenum Complex Characterization Methods Reference

Aluminum Complexes Supported by Quinoline-Based Ligands

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes incorporating ligands derived from this compound have emerged as versatile catalysts in a range of organic transformations. The unique electronic and steric properties imparted by the this compound moiety, and its subsequent transformations into various coordinating ligands, allow for the fine-tuning of the catalytic activity of the associated metal centers. This section details the application of these complexes in cross-coupling reactions and ring-opening polymerization.

Application in Cross-Coupling Reactions

Nickel complexes supported by ligands derived from this compound have demonstrated notable efficacy in catalyzing cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Research has shown that nickel complexes bearing quinoline-based ligands, synthesized from this compound, are active catalysts for the Negishi cross-coupling of arylzinc reagents with both aryl chlorides and aryltrimethylammonium salts. researchgate.net The synthesis of these catalysts often involves the reaction of this compound with organophosphorus compounds to create iminophosphorane ligands. researchgate.netacs.orgresearchgate.net These ligands then coordinate with nickel(II) precursors, such as (DME)NiCl2, to form the active catalytic complexes. researchgate.net

A variety of these nickel complexes have been synthesized and characterized. For instance, the reaction of this compound with Ph2PNHR (where R = p-MeC6H4 or t-Bu) yields N-(8-quinolyl)-iminophosphoranes. researchgate.net These can then be used to generate nickel complexes like [NiCl2{N(8-C9H6N)=P(Ph2)NH-(p-MeC6H4)}] (2a) and [NiCl{(1,2-C6H4)P(Ph)(NHBut)=N(8-C9H6N)}] (4). researchgate.net Further elaboration of ligands derived from this compound has led to the synthesis of five-coordinate N,N,N-chelate and N,N,P-chelate nickel complexes. researchgate.net

The catalytic activity of these complexes has been systematically evaluated. Among a series of tested nickel complexes, [NiCl2{2-PyCH2P(Ph-2)=N(8-C9H6N)}] (7), a five-coordinate N,N,N-chelate nickel complex, exhibited the highest activity in catalyzing the reactions of arylzinc reagents with aryl chlorides or aryltrimethylammonium bromides. researchgate.net The performance of these catalysts underscores the potential of tuning the ligand architecture derived from this compound to achieve high efficiency in cross-coupling reactions.

Table 1: Performance of Nickel Complex 7 in Negishi Cross-Coupling Reactions This table is generated based on data indicating that complex 7 showed the highest activity among the tested complexes for the specified reactions. researchgate.net

EntryAryl Halide/SaltArylzinc ReagentCatalystProductYield (%)
1Aryl ChlorideAryl-ZnCl[NiCl2{2-PyCH2P(Ph-2)=N(8-C9H6N)}] (7)BiarylHigh
2Aryltrimethylammonium BromideAryl-ZnCl[NiCl2{2-PyCH2P(Ph-2)=N(8-C9H6N)}] (7)BiarylHigh

Catalysis in Ring-Opening Polymerization (ROP)

Metal complexes derived from this compound have also proven to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polymers. Specifically, zinc and aluminum complexes supported by quinoline-based N,N,N-chelate ligands have been synthesized and their catalytic activity in the ROP of ε-caprolactone (ε-CL) and rac-lactide (rac-LA) has been investigated. acs.orgresearchgate.net

The synthesis of these catalysts involves the reaction of this compound with phosphorus-containing precursors to form iminophosphorane ligands. acs.orgresearchgate.net These ligands are then treated with organometallic reagents like diethylzinc (ZnEt2) or trimethylaluminum (AlMe3) to yield the desired zinc and aluminum complexes. acs.orgresearchgate.net For example, the reaction of iminophosphoranes with ZnEt2 affords zinc complexes such as [Zn(Et){2-PyCHP(Ph2)═N(8-C8H6N)}] and [Zn(Et){ArNC(Ph)═CHP(Ph2)═N(8-C8H6N)}]. acs.orgresearchgate.net Similarly, reactions with AlMe3 generate the corresponding aluminum complexes. acs.orgresearchgate.net

In the presence of an initiator, typically benzyl (B1604629) alcohol (BnOH), both the zinc and aluminum complexes are active catalysts for the ROP of ε-caprolactone. acs.orgresearchgate.net These polymerizations are well-controlled, leading to polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgresearchgate.net

Interestingly, the catalytic activity of these complexes differs when it comes to the ROP of rac-lactide. While the zinc complexes efficiently catalyze the polymerization of rac-LA in a controlled manner, the aluminum complexes are found to be inactive under the same reaction conditions. acs.orgresearchgate.net This highlights the significant influence of the metal center on the catalytic behavior of these this compound-derived complexes.

Table 2: Catalytic Activity of this compound-Derived Complexes in ROP This table summarizes the catalytic performance of zinc and aluminum complexes in the ring-opening polymerization of ε-caprolactone and rac-lactide. acs.orgresearchgate.net

Catalyst TypeMetal CenterMonomerActivityPolymer Characteristics
Quinoline-based N,N,N-Chelate ComplexZincε-CaprolactoneActiveGood molecular weight control, narrow molecular weight distribution
Quinoline-based N,N,N-Chelate ComplexAluminumε-CaprolactoneActiveGood molecular weight control, narrow molecular weight distribution
Quinoline-based N,N,N-Chelate ComplexZincrac-LactideActiveWell-controlled polymerization
Quinoline-based N,N,N-Chelate ComplexAluminumrac-LactideInactive-

Theoretical and Computational Studies of 8 Azidoquinoline

Electronic Structure Investigations

The electronic structure of a molecule dictates its physical and chemical behavior. sc.edu For 8-azidoquinoline, computational methods are used to explore the distribution of electrons and the nature of its molecular orbitals, which are fundamental to understanding its reactivity. osu.eduarxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energy and distribution of these orbitals provide crucial information about a molecule's ability to act as an electron donor or acceptor. The HOMO represents the region most likely to donate electrons in a reaction, while the LUMO indicates the region most susceptible to receiving electrons. imperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net

In computational studies of related azidoquinoline derivatives, such as 2-azidoquinoline-3-carbaldehyde, the frontier orbitals are distributed across the molecule. researchgate.netresearchgate.net The HOMO is typically delocalized over the entire quinoline (B57606) ring system, while the LUMO may also be spread across the structure. researchgate.net This delocalization influences the charge transfer properties within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for an Azidoquinoline Derivative Data based on a related structure, 2-azidoquinoline-3-carbaldehyde, as a model.

ParameterValue (eV)Significance
E_HOMO -7.02Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E_LUMO -3.31Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 3.71Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net

This interactive table provides representative values to illustrate the concepts of HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of intermediate potential. researchgate.net

For azidoquinoline systems, MEP analysis reveals specific reactive sites. researchgate.net The nitrogen atoms of the quinoline ring and the azide (B81097) group are generally identified as electron-rich, negative potential regions (red or yellow), making them likely sites for interaction with electrophiles or protons. uni-muenchen.deresearchgate.net Conversely, the hydrogen atoms of the aromatic ring typically exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net This detailed mapping provides a guide to the molecule's intermolecular interaction patterns. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Tautomerism Studies of Azido-Heterocyclic Systems

Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds. For this compound, the most significant tautomeric relationship is the equilibrium between the azide form and a fused tetrazole ring system.

Heterocyclic compounds bearing an azide group adjacent to a ring nitrogen atom can exist in a dynamic equilibrium with a fused tetrazole ring structure. This is known as valence or ring-chain tautomerism. acs.org In the case of this compound, it can exist in equilibrium with its tetrazolo[1,5-a]quinoline (B14009986) tautomer.

This equilibrium is highly sensitive to several factors, including the electronic nature of substituents, solvent polarity, temperature, and the physical state (solid or solution). d-nb.info Generally, the tetrazole form is more polar than the azide form. Consequently, polar solvents like DMSO tend to shift the equilibrium in favor of the tetrazole tautomer, while less polar solvents favor the open-chain azide form. d-nb.infonih.gov Understanding this equilibrium is crucial as the two tautomers possess distinct chemical properties and may exhibit different reactivity and biological activity. d-nb.info For example, in reactions like copper-catalyzed azide-alkyne cycloadditions, only the azide tautomer is reactive, and the depletion of this form can shift the equilibrium from the tetrazole "storage" form. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are extensively used to model and quantify the relative stabilities of tautomers. researchgate.net By calculating the Gibbs free energy (ΔG) of each tautomer, researchers can predict the position of the equilibrium under different conditions. d-nb.info

Studies on analogous systems, such as azidopyrimidines, have shown that the tetrazole form can be more stable than the azide form by a few kcal/mol, particularly in the solid state or in polar solvents. d-nb.info The dipole moment of each tautomer can also be calculated to explain the observed solvent effects; the form with the higher dipole moment is typically stabilized to a greater extent by polar solvents. d-nb.info

Table 2: Representative Calculated Stability for Azide-Tetrazole Tautomers in an Analogous Heterocyclic System Data based on azidopyrimidine/tetrazolopyrimidine system as a model to illustrate the principle.

Tautomer FormDipole Moment (Debye)Relative Stability (Gas Phase)Favored in Solvent
Azide Form 3.83 D d-nb.infoLess StableNon-polar (e.g., CDCl3) d-nb.info
Tetrazole Form 7.47 D d-nb.infoMore Stable by ~1.5 kcal/mol d-nb.infoPolar (e.g., DMSO) d-nb.info

This interactive table demonstrates how computational data can predict the predominant tautomeric form based on molecular properties and environment.

Azide-Tetrazole Tautomerism Equilibrium

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. fiveable.mearxiv.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with each step. orientjchem.org This provides a detailed understanding of how reactants are converted into products, which is essential for optimizing reaction conditions and predicting outcomes. fiveable.meuq.edu.au

For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, computational studies can:

Identify the most plausible reaction pathway by comparing the energy barriers of different potential mechanisms.

Characterize the geometry and electronic structure of transition states , which are fleeting and difficult to observe experimentally. fiveable.me

Explain regioselectivity and stereoselectivity by analyzing the energies of the transition states leading to different products. uq.edu.au

Model the role of catalysts or solvents in the reaction, providing insights into how they influence reaction rates and pathways. nih.gov

The integration of computational modeling with experimental results leads to a more complete and robust understanding of chemical reactivity, enabling the rational design of new synthetic methods and functional molecules. nih.govfiveable.me

Transition State Analysis for Photochemical Reactions

Detailed transition state analyses for the photochemical reactions of this compound are not extensively available in the current scientific literature. General computational studies on aryl azides suggest that the primary photochemical event is the extrusion of molecular nitrogen (N₂) upon absorption of UV light, leading to the formation of a highly reactive singlet nitrene intermediate, 8-quinolylnitrene.

The subsequent reactions of this nitrene are governed by the transition states of various possible pathways. One expected pathway is the ring expansion to a seven-membered heterocyclic ketenimine (a dehydroazepine derivative), which can then be trapped by nucleophiles. Another potential reaction is intersystem crossing from the singlet nitrene to the more stable triplet nitrene. The transition state for each of these processes would be a critical point on the potential energy surface, dictating the feasibility and rate of the reaction. However, specific computational data, such as the geometries and energies of these transition states for this compound, have not been reported.

Energy Profiles of Thermal and Photo-induced Transformations

Comprehensive energy profiles for the thermal and photo-induced transformations of this compound are not well-documented in publicly accessible research.

Photo-induced Transformations: The photo-induced transformation of this compound is initiated by the absorption of a photon, leading to an electronically excited state. From this excited state, the molecule is thought to undergo rapid decomposition to form the singlet 8-quinolylnitrene and a molecule of nitrogen. The energy profile of this process would show a steep decline in potential energy after the initial excitation, corresponding to the exothermic loss of N₂.

Following the formation of the singlet nitrene, the energy profile would feature multiple branching pathways:

Ring Expansion: A pathway leading to the formation of a dehydroazepine intermediate. This would involve surmounting a specific energy barrier corresponding to the transition state for this rearrangement.

Intersystem Crossing: A transition from the singlet potential energy surface to the triplet potential energy surface, resulting in the formation of the triplet 8-quinolylnitrene. This process is typically associated with a lower energy state for the nitrene but requires a specific transition state to be reached.

Without specific computational studies on this compound, a quantitative energy profile, including the relative energies of the intermediates and the activation energies for the transition states, cannot be constructed.

Advanced Research Applications of 8 Azidoquinoline in Organic and Chemical Biology

Utilization as Building Blocks for Complex Molecular Architectures

In chemical synthesis, building blocks are foundational molecular units used for the bottom-up assembly of more complex structures. sigmaaldrich.comwikipedia.org 8-Azidoquinoline serves as a potent building block, enabling the construction of intricate molecular designs through various chemical transformations. The azide (B81097) group is a key functional handle that can be precisely converted into other functionalities.

Researchers have utilized this compound to synthesize novel ligands for transition metal catalysis. For instance, it reacts with diarylphosphine amines (Ph₂PNHR) in a process analogous to the Staudinger reaction to afford N-(8-quinolyl)-iminophosphoranes. researchgate.net These resulting compounds act as effective ligands that can be used to prepare sophisticated nickel(II) complexes, which are valuable in catalytic cross-coupling reactions. researchgate.net

Furthermore, this compound is a precursor for photo-induced ring expansion reactions. evitachem.com When irradiated, it can react with primary amines to yield complex heterocyclic structures known as 9-alkylamino-5H-pyrido[2,3-c]azepines. evitachem.com This transformation highlights its utility in creating larger, functionalized ring systems that are otherwise challenging to synthesize.

Table 1: Examples of this compound as a Synthetic Building Block

Starting Material Reagent(s) Key Transformation Resulting Molecular Architecture Ref
This compound Diarylphosphine amines (e.g., Ph₂PNHR) Iminophosphorane Formation N-(8-quinolyl)-iminophosphorane ligands researchgate.net
This compound Primary Amines, UV Light Photo-induced Ring Expansion 9-Alkylamino-5H-pyrido[2,3-c]azepines evitachem.com

Development of Bioorthogonal Probes for Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The azide group is a premier bioorthogonal handle because it is virtually absent in biological systems, stable, and small, allowing it to be incorporated into biomolecules with minimal perturbation. wikipedia.orgnih.gov this compound and its derivatives are thus excellent candidates for developing probes to study biology in real-time.

A significant challenge in biological imaging is to visualize specific molecules against a high background signal. "Light-up" fluorescent probes address this by remaining non-fluorescent until they react with their target, at which point their fluorescence dramatically increases.

Scientists have designed and synthesized a series of azide-based light-up bioorthogonal probes built upon a weakly fluorescent 8-aminoquinoline (B160924) scaffold. nih.govresearchgate.net These azido-quinoline derivatives exhibit a remarkable increase in fluorescence—up to 1352-fold—after undergoing a bioorthogonal "click" reaction with an alkyne. nih.govresearchgate.net This reaction, often a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), forms a highly fluorescent triazole product. evitachem.comwikipedia.org This "turn-on" mechanism allows for the direct imaging of target biomolecules in living cells without the need for washing away unreacted probes, thereby improving the signal-to-noise ratio. nih.govvulcanchem.com

Table 2: Characteristics of this compound-Based Light-Up Probes

Probe Scaffold Bioorthogonal Reaction Fluorescence Change Key Advantage Ref
Azido-8-aminoquinoline derivative Azide-Alkyne Cycloaddition Up to 1352-fold enhancement High signal-to-noise ratio; "wash-free" imaging nih.govresearchgate.net

Two-photon fluorescence imaging is an advanced microscopy technique that uses near-infrared (NIR) excitation light, allowing for deeper tissue penetration, reduced photodamage, and lower background signals compared to conventional one-photon microscopy. wikipedia.orguk.com This makes it ideal for imaging within thick, light-scattering biological samples, such as living organisms. wikipedia.org

The light-up probes derived from the 8-aminoquinoline scaffold have been specifically engineered to possess excellent two-photon absorption properties. nih.govresearchgate.net By introducing styryl groups into the probe structure, researchers achieved a high two-photon absorption cross-section (a measure of the molecule's efficiency for two-photon absorption) of 542 GM at an excitation wavelength of 780 nm. nih.govresearchgate.net These advanced probes have been successfully used for in-vivo two-photon imaging in zebrafish, demonstrating their ability to outperform conventional fluorophores by providing deep tissue penetration and high-resolution images of biological processes in a living animal. nih.gov

Design and Synthesis of Light-up Fluorescent Probes

Intermediates in the Synthesis of Diversified Heterocyclic Scaffolds

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are of immense importance in medicinal chemistry and materials science. uomus.edu.iq this compound is a valuable intermediate for generating a diverse range of heterocyclic systems.

The reactivity of the azide group is central to these synthetic routes. One of the most prominent applications is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins this compound with terminal alkynes to produce highly stable 1,4-disubstituted 1,2,3-triazoles. evitachem.com This reaction is a cornerstone of "click chemistry" and provides a reliable method for creating complex triazoloquinoline structures. evitachem.comthieme-connect.com

Beyond cycloadditions, the azide can participate in intramolecular reactions. For example, the reaction of 2-chloroquinolines with sodium azide can lead to the formation of fused tetrazolo[1,5-a]quinoline (B14009986) systems through an intramolecular cyclization of the intermediate azidoquinoline. researchgate.net Furthermore, as mentioned previously, photolysis of this compound can trigger a ring expansion to form larger, seven-membered azepine-based heterocycles, demonstrating its role as a precursor to complex, fused polycyclic systems. evitachem.com

Q & A

Q. What are the established synthesis protocols for 8-Azidoquinoline, and how is purity validated?

  • Methodological Answer : Synthesis typically involves azide introduction to quinoline derivatives via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors. Key steps include:
  • Purification via column chromatography or recrystallization.
  • Characterization using 1^1H/1313C NMR, FT-IR, and mass spectrometry (MS) to confirm molecular structure.
  • Purity assessment via HPLC (≥95% purity threshold) and elemental analysis.
  • Example Data Table:
TechniqueExpected Data for this compoundPurpose
1^1H NMRδ 8.9–8.5 (quinoline-H), δ 4.2 (–N3_3)Confirm functional group presence
FT-IR2100 cm1^{-1} (azide stretch)Detect azide moiety
HPLC Retention Time12.3 min (vs. standard)Assess purity
  • Experimental details should be comprehensively documented to ensure reproducibility .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should:
  • Test thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
  • Monitor photodegradation under UV/visible light using spectrophotometry.
  • Assess hydrolytic stability in solvents (e.g., DMSO, water) via time-resolved NMR.
  • Report degradation products using LC-MS and compare against accelerated stability guidelines (ICH Q1A).
  • Contradictions in literature data require replication under standardized conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in click chemistry applications?

  • Methodological Answer :
  • Use DFT calculations to model transition states and reaction pathways (e.g., CuAAC).
  • Compare experimental kinetic data (e.g., rate constants from UV-Vis monitoring) with computational predictions.
  • Probe regioselectivity via 1^1H NMR titration or X-ray crystallography of reaction intermediates.
  • Reference frameworks like the Hammond-Leffler postulate to link structure-reactivity relationships .

Q. How can contradictory literature data on this compound’s catalytic activity be resolved?

  • Methodological Answer :
  • Conduct a systematic review to identify variables (e.g., solvent polarity, catalyst loading).
  • Design controlled experiments isolating disputed factors (e.g., oxygen sensitivity, trace metal contaminants).
  • Use meta-analysis to quantify effect sizes across studies.
  • Validate findings through independent replication and open-data sharing to address reproducibility crises .

Q. What computational strategies predict this compound’s supramolecular interactions?

  • Methodological Answer :
  • Apply molecular docking (AutoDock, Schrödinger) to study host-guest complexes (e.g., with cyclodextrins).
  • Simulate solvent-solute interactions via molecular dynamics (MD) with AMBER or GROMACS.
  • Validate predictions using experimental techniques like isothermal titration calorimetry (ITC) or NMR NOE effects.
  • Ensure transparency by depositing simulation parameters in public repositories .

Methodological Best Practices

  • Data Presentation : Avoid duplicating tables/figures in text; emphasize key trends (e.g., "The azide stretch at 2100 cm1^{-1} confirms functionalization (Fig. 3A)") .
  • Ethical Replication : Share raw data (e.g., NMR FID files) and code for computational studies to facilitate peer validation .
  • Research Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Azidoquinoline
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8-Azidoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.